The Ascendant Scaffold: A Technical Guide to the Biological Activity of Thieno[2,3-d]imidazole Derivatives
The Ascendant Scaffold: A Technical Guide to the Biological Activity of Thieno[2,3-d]imidazole Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the burgeoning therapeutic potential of the thieno[2,3-d]imidazole scaffold. This document moves beyond a cursory overview to deliver actionable insights into the synthesis, mechanism of action, and structure-activity relationships (SAR) of these promising heterocyclic compounds.
The thieno[2,3-d]imidazole core, a fusion of a thiophene and an imidazole ring, represents a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the diverse electronic properties of the fused rings, provides a unique framework for the design of targeted therapeutic agents. While its close relative, the thieno[2,3-d]pyrimidine system, has been extensively studied, recent research has begun to uncover the distinct and potent biological activities inherent to the thieno[2,3-d]imidazole class. This guide will illuminate these recent advancements, with a primary focus on their game-changing role in anti-tumor immunotherapy.
Anticancer Activity: A New Frontier in Immuno-Oncology
The most significant breakthrough in the therapeutic application of thieno[2,3-d]imidazole derivatives has been their identification as potent agonists of the Stimulator of Interferon Genes (STING) signaling pathway.[1] The activation of STING is a critical component of the innate immune response to cancer, and systemically administered small-molecule STING agonists are a highly sought-after class of therapeutics.[1]
Mechanism of Action: STING Agonism
A series of thieno[2,3-d]imidazole derivatives have been designed and synthesized, leading to the discovery of highly potent human STING agonists.[1] One standout compound, designated as compound 45 in a pivotal study, exhibited an EC50 value of 1.2 nM.[1] This compound was found to bind to multiple human STING isoforms, subsequently activating the downstream TBK1/IRF3 and NF-κB signaling pathways.[1] The specificity of this interaction was confirmed in STING knock-out cells, where the activation of the signaling pathway was abrogated.[1] The systemic administration of this compound led to significant inhibition of tumor growth in allograft 4T1 and CT26 tumor models, with one model showing tumor regression without associated weight loss.[1]
Caption: STING pathway activation by thieno[2,3-d]imidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The development of these potent STING agonists was achieved through a scaffold hopping strategy, followed by systematic optimization.[1] While detailed SAR data for a broad range of thieno[2,3-d]imidazole derivatives is still emerging, the high potency of compound 45 underscores the importance of specific substitution patterns on the core scaffold for effective binding to the STING protein.[1] Further research in this area will undoubtedly focus on elucidating the key structural features that govern this interaction to refine the design of next-generation STING agonists.
Experimental Protocol: In Vitro STING Activation Assay
A foundational experiment to assess the STING-agonist activity of novel thieno[2,3-d]imidazole derivatives involves the use of reporter cells.
Objective: To determine the in vitro potency and efficacy of test compounds in activating the STING signaling pathway.
Methodology:
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Cell Culture: Maintain THP1-Dual™ (InvivoGen) cells, which are engineered to express an NF-κB/AP-1-inducible secreted embryonic alkaline phosphatase (SEAP) and an IRF-inducible secreted Lucia luciferase, according to the supplier's recommendations.
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Compound Preparation: Prepare a stock solution of the thieno[2,3-d]imidazole derivative in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations.
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Cell Treatment: Seed the THP1-Dual™ cells in a 96-well plate. After 24 hours, treat the cells with the serially diluted compound or a vehicle control (DMSO).
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Incubation: Incubate the treated cells for 24-48 hours.
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Reporter Gene Assay:
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Luciferase Assay (IRF Pathway): Measure the activity of secreted Lucia luciferase in the cell supernatant using a suitable luciferase assay system (e.g., QUANTI-Luc™, InvivoGen) and a luminometer.
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SEAP Assay (NF-κB/AP-1 Pathway): Measure the SEAP activity in the cell supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) and a spectrophotometer.
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Data Analysis: Calculate the EC50 value for each pathway by plotting the reporter activity against the compound concentration and fitting the data to a dose-response curve.
Expanding the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Potential
While the anticancer applications of thieno[2,3-d]imidazoles are at the forefront of current research, the inherent biological activity of the imidazole and fused thiophene moieties suggests a broader therapeutic potential, particularly in the realms of antimicrobial and anti-inflammatory applications.[2][3]
Antimicrobial Activity: An Area of Unexplored Promise
The imidazole nucleus is a well-established pharmacophore in a variety of antimicrobial agents.[2][3] Fused heterocyclic systems incorporating a thiophene ring have also demonstrated significant antibacterial and antifungal properties.[4][5][6][7] Although specific studies on the antimicrobial properties of thieno[2,3-d]imidazole derivatives are not as prevalent as those for their thienopyrimidine counterparts, the foundational chemistry suggests a high probability of activity.
Hypothesized Mechanism of Action: Based on the known mechanisms of related heterocyclic compounds, potential antimicrobial actions of thieno[2,3-d]imidazole derivatives could include:
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Inhibition of essential bacterial enzymes.
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Disruption of microbial cell membrane integrity.
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Interference with nucleic acid or protein synthesis.
Anti-inflammatory Activity: Targeting Key Mediators
Imidazole-containing compounds have a long history as anti-inflammatory agents.[3] The structural similarities of the thieno[2,3-d]imidazole scaffold to purines suggest potential interactions with enzymes involved in the inflammatory cascade, such as kinases.
Potential Molecular Targets:
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Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
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Kinases: Various kinases play crucial roles in inflammatory signaling pathways. The thieno[2,3-d]imidazole scaffold could be a template for the design of specific kinase inhibitors.
Synthesis of the Thieno[2,3-d]imidazole Core
The synthesis of the thieno[2,3-d]imidazole scaffold typically proceeds through the construction of the thiophene ring followed by the annulation of the imidazole ring. A common synthetic route is outlined below.
Caption: General synthetic workflow for thieno[2,3-d]imidazole derivatives.
Future Directions and Conclusion
The thieno[2,3-d]imidazole scaffold is rapidly emerging from the shadow of its more extensively studied chemical relatives. The discovery of its potent STING agonist activity has opened up a new and exciting avenue for the development of novel cancer immunotherapies. While the full spectrum of its biological activities is still being uncovered, the foundational principles of medicinal chemistry strongly suggest a promising future for these compounds as antimicrobial and anti-inflammatory agents.
This guide serves as a foundational resource for researchers in the field, providing a snapshot of the current state of knowledge and a framework for future investigations. The continued exploration of the structure-activity relationships, elucidation of mechanisms of action, and refinement of synthetic methodologies will be crucial in unlocking the full therapeutic potential of this versatile and powerful heterocyclic system.
References
-
Niu, J., Bai, H., Li, Z., Gao, Y., Zhang, Y., Wang, X., Yang, Y., Xu, Y., Geng, M., Xie, Z., & Zhou, B. (2022). Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration. European Journal of Medicinal Chemistry, 238, 114482. [Link]
- Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (2021). Thieno[2,3-d] pyrimidine analogues, their SAR and utility as anti-inflammatory agents. In Fused Thienopyrimidines as Versatile Pharmacophores for the Development of Cyclooxygenase-2 Inhibitors. IntechOpen.
- Al-Omair, M. A., Al-Abdullah, E. S., & El-Emam, A. A. (2019). Synthesis, antimicrobial, and anticancer activities of a new series of thieno[2,3-d] pyrimidine derivatives. Journal of Heterocyclic Chemistry, 56(7), 2051-2062.
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Mabkhot, Y. N., Kheder, N. A., & Al-Majid, A. M. (2013).
- Naresh, k., & S, N. (2012). Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. International Journal of Pharma and Bio Sciences, 3(3), 474-480.
- Patel, V., & Usadiya, V. (2021). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Organic & Medicinal Chem IJ, 9(5).
- Rana, A., Siddiqui, N., & Khan, S. A. (2013). A review on biological activity of imidazole and thiazole moieties and their derivatives.
- Sadek, K. U., & Shawali, A. S. (2018). Synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 65(1), 123-130.
-
Various Authors. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][8]triazolo[1,5-a]pyrimidine Derivatives. MDPI.
- Various Authors. (2021). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine...
- Various Authors. (2013). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Various Authors. (2022). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Benchchem.
-
Various Authors. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][8][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
- Various Authors. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
- Various Authors. (2015). Biological activities of Fused Imidazole Derivatives – A Review.
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(7), 1159-1194.
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.
-
Lee, J. H., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1939.
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
-
Hoda, N., et al. (2019). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidine derivatives. RSC Advances, 9(28), 16034-16047.
- El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
- Al-Ghorbani, M., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3693-3696.
Sources
- 1. Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. scispace.com [scispace.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
